4-Ethoxy-2,5-dimethoxybenzaldehyde
Overview
Description
4-Ethoxy-2,5-dimethoxybenzaldehyde is an organic compound . It is a derivative of benzaldehyde, which is a type of aromatic aldehyde . It is related to 2,5-Dimethoxybenzaldehyde, which is also an organic compound and a benzaldehyde derivative .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as 2,5-Dimethoxybenzaldehyde, involves processes like the Baeyer-Villiger oxidation reaction with performic or peracetic acid . Another method involves the use of thiosemicarbazide, which is often used as a starting material in condensation reactions forming Schiff base compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the crystal structures of four dimethoxybenzaldehyde isomers, namely the 2,3-, 2,4-, 2,5- and 3,5- isomers, have been reported . All dimethoxybenzaldehyde molecules in the crystal structures are nearly planar .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound, such as 2,5-Dimethoxybenzaldehyde, can include free radical bromination, nucleophilic substitution, and oxidation . These reactions often occur at the benzylic position .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : 4-Ethoxy-2,5-dimethoxybenzaldehyde has been utilized in regioselective synthetic processes. For instance, Azzena et al. (1990) demonstrated the regioselective replacement of the 4-methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal, leading to the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes and corresponding 2,5-dialkyl-1,3-dimethoxybenzenes (Azzena et al., 1990).
Thermophysical Properties : The thermophysical properties of solid aldehydes including this compound have been studied using differential scanning calorimetry (DSC). This research provides insights into temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds (Temprado et al., 2008).
Crystal Structures and Hirshfeld Surfaces : The crystal structures of derivatives of this compound have been analyzed, revealing different conformations and hydrogen-bonding patterns. This research helps in understanding the molecular arrangements and interactions in these compounds (Gomes et al., 2018).
Pharmaceutical and Chemical Applications
Drug Intermediates Synthesis : It has been identified as a valuable intermediate in drug synthesis. Chen Zhi (2002) discussed its synthesis as an intermediate, highlighting the use of Reimer-Tiemann reaction and methoxylation through dimethyl sulfate (Chen Zhi, 2002).
Synthesis of Chemical Entities : It is used in the synthesis of chemical entities such as Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Photophysical Studies : The compound's photophysical properties, such as absorption and fluorescence spectral characteristics, have been studied, providing insights into its potential applications in spectroscopy and materials science (Rajendiran & Balasubramanian, 2008).
Molecular and Optical Studies
Optical Studies of Derivatives : The optical properties of its derivatives have been explored, including studies on metal complexes, which contribute to understanding its potential use in material sciences and photonic applications (Mekkey et al., 2020).
Exo/Endo Isomerism and Charge Density Studies : Studies on the exo/endo isomerization and charge density provide insights into the molecular structure and electronic properties, which are vital for understanding its reactivity and applications in various fields (Al‐Zaqri et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 2,5-dimethoxybenzaldehyde , which is known to be a precursor in the synthesis of 2,5-dimethoxyphenethylamine, also known as 2C-H . 2C-H is used to produce many other substituted phenethylamines such as 2C-B, 2C-I, and 2C-C . These compounds are known to interact with serotonin receptors in the brain, which play a key role in regulating mood, cognition, and perception .
Mode of Action
For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on their substitution . The resonance-stabilized carbocation formed in these reactions could be a key intermediate in the compound’s interaction with its targets .
Biochemical Pathways
If we consider its potential role as a precursor to substituted phenethylamines, it could indirectly influence the serotoninergic system . This system involves several biochemical pathways related to mood regulation, cognition, and perception .
Result of Action
If it serves as a precursor to substituted phenethylamines, its indirect effects could include altered mood, cognition, and perception due to the interaction of these compounds with serotonin receptors .
Properties
IUPAC Name |
4-ethoxy-2,5-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUGOINZCGXCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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